molecular formula C21H18N4O3 B11059689 2,4-Diamino-8-methoxy-5-(2-methoxyphenyl)-5H-chromeno[2,3-B]pyridine-3-carbonitrile

2,4-Diamino-8-methoxy-5-(2-methoxyphenyl)-5H-chromeno[2,3-B]pyridine-3-carbonitrile

Cat. No.: B11059689
M. Wt: 374.4 g/mol
InChI Key: XMAVVRUGTYNXAO-UHFFFAOYSA-N
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Description

2,4-Diamino-8-methoxy-5-(2-methoxyphenyl)-5H-chromeno[2,3-B]pyridine-3-carbonitrile: chromeno[2,3-B]pyridine-3-carbonitrile , is a heterocyclic compound with an intriguing structural core. It has received attention due to its potential pharmacological properties. Let’s explore its synthesis, reactions, applications, and more.

Preparation Methods

Several synthetic routes lead to this compound. One of the most useful methods involves a multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols. The presence or absence of a catalyst influences the outcome of this reaction .

Chemical Reactions Analysis

    Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products: These reactions yield derivatives with modified functional groups, which can serve as intermediates for further transformations.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of other complex molecules.

    Biology: Investigated for potential bioactivity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for drug discovery due to its unique structure and potential therapeutic effects.

    Industry: May find applications in materials science or catalysis.

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. Further research is needed to elucidate these pathways.

Comparison with Similar Compounds

    Similar Compounds: Other heterocyclic derivatives, such as pyranones, pyridines, or chromenes.

    Uniqueness: Highlight its distinct features, such as the methoxyphenyl group and the chromeno[2,3-B]pyridine scaffold.

Properties

Molecular Formula

C21H18N4O3

Molecular Weight

374.4 g/mol

IUPAC Name

2,4-diamino-8-methoxy-5-(2-methoxyphenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile

InChI

InChI=1S/C21H18N4O3/c1-26-11-7-8-13-16(9-11)28-21-18(19(23)14(10-22)20(24)25-21)17(13)12-5-3-4-6-15(12)27-2/h3-9,17H,1-2H3,(H4,23,24,25)

InChI Key

XMAVVRUGTYNXAO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(C3=C(O2)N=C(C(=C3N)C#N)N)C4=CC=CC=C4OC

Origin of Product

United States

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